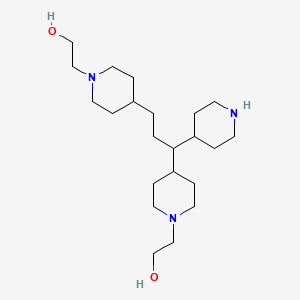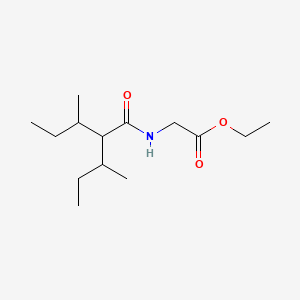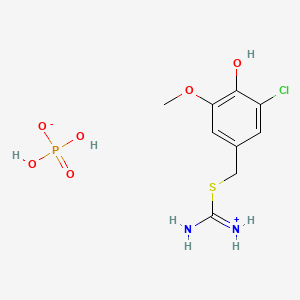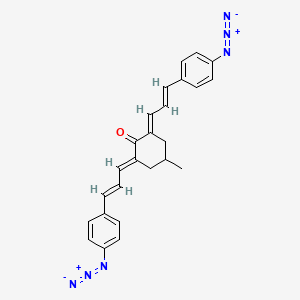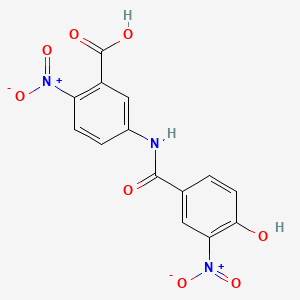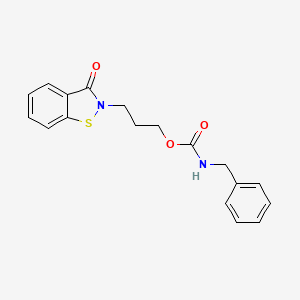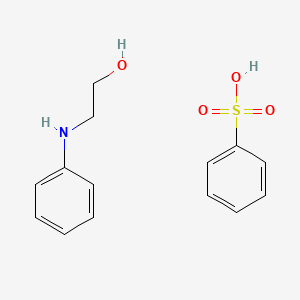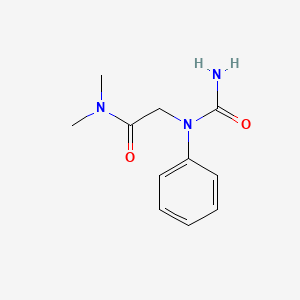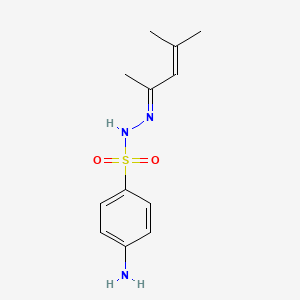
4-Amino-N'-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of an amino group, a sulfonohydrazide group, and a butenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide typically involves the condensation of 4-aminobenzenesulfonohydrazide with 1,3-dimethyl-2-butenal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
Starting Materials: 4-aminobenzenesulfonohydrazide and 1,3-dimethyl-2-butenal.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base catalyst like sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Isolation: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonohydrazides.
Scientific Research Applications
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The pathways involved may include the disruption of cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonamide
- 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonylhydrazine
- 4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonylurea
Uniqueness
4-Amino-N’-(1,3-dimethyl-2-butenylidene)benzenesulfonohydrazide is unique due to the presence of both the sulfonohydrazide and butenylidene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
5462-37-3 |
|---|---|
Molecular Formula |
C12H17N3O2S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
4-amino-N-[(E)-4-methylpent-3-en-2-ylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O2S/c1-9(2)8-10(3)14-15-18(16,17)12-6-4-11(13)5-7-12/h4-8,15H,13H2,1-3H3/b14-10+ |
InChI Key |
LJUHHPMGGJXIJG-GXDHUFHOSA-N |
Isomeric SMILES |
CC(=C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)N)/C)C |
Canonical SMILES |
CC(=CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



